3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE
Overview
Description
3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE is an organic compound that features a bromophenoxy group, a morpholinyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with benzoyl chloride to form 3-[(4-bromophenoxy)methyl]benzoyl chloride. Finally, the benzoyl chloride derivative is reacted with morpholine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the morpholinyl group can enhance the compound’s solubility and bioavailability. The benzamide structure allows for interactions with proteins and other biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde
- Methyl 4-(4-bromophenoxy)benzoate
- 3-[(4-bromophenoxy)methyl]-3-oxetanecarboxylic acid
Uniqueness
3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE is unique due to the presence of the morpholinyl group, which enhances its solubility and bioavailability compared to similar compounds. Additionally, the combination of the bromophenoxy and benzamide groups provides a unique chemical structure that can interact with a variety of molecular targets .
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-N-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-4-6-17(7-5-16)24-13-14-2-1-3-15(12-14)18(22)20-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJRJMODBMWBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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